molecular formula C11H6ClF3N2O2 B066325 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline CAS No. 175203-61-9

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Cat. No. B066325
M. Wt: 290.62 g/mol
InChI Key: AONWLLRFRJIKFS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a compound of interest due to its structural complexity and potential applications in various chemical fields. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure, which is often modified with different substituents to achieve desired physical and chemical properties.

Synthesis Analysis

The synthesis of 4-chloro-7-(trifluoromethyl)quinoline, a closely related compound, involves a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction to yield aryl ketones. This procedure has been utilized in the synthesis of antihypertensive agents like losulazine (Reid & Runge, 1990).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied, revealing the influence of substituents on the hydrogen bonding patterns and overall stability. For example, the structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid show significant variations in hydrogen bonding and molecular geometry, indicating the structural flexibility of the quinoline backbone (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including oxidative dimerization in the presence of trichloro- and trifluoroacetic acid, leading to the formation of dimers and other complex molecules (Carloni et al., 1993). These reactions demonstrate the reactivity of the nitro and chloro substituents on the quinoline nucleus.

Scientific Research Applications

Synthesis and Heterocycle Formation

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and its derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds. Khodair et al. (1999) demonstrated its use in creating heterocyclo[c]quinolines, where the nitro group plays multiple roles in cyclization processes. These derivatives display a wide array of biological properties, being potentially useful as antitumor agents, fungicides, and antibacterials, among others (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).

Synthesis of Specific Compounds

You Qidong (2009) reported the synthesis of a new compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, from 4-methylaniline through a multi-step process, highlighting the chemical versatility and potential for creating novel compounds for various applications (You Qidong, 2009).

Biological Evaluation

Faldu et al. (2014) synthesized and evaluated the biological activity of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, demonstrating the potential of these compounds in antimicrobial activity against various bacterial and fungal strains (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Intermediate in Synthesis of Pharmaceuticals

Reid and Runge (1990) used 4-chloro-7-(trifluoromethyl)quinoline as an intermediate in the synthesis of the antihypertensive agent losulazine, showcasing its application in pharmaceutical synthesis (Reid & Runge, 1990).

Synthesis and Pharmacological Activity

Granik et al. (1978) investigated the pharmacological properties of quinoline derivatives with a chlorine atom or a nitro group, further underscoring the significance of these compounds in medicinal chemistry (Granik, Zhidkova, Kiselev, Glushkov, Polezhaeva, & Mashkovskii, 1978).

Safety And Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds with appropriate precautions and follow established safety protocols.

properties

IUPAC Name

4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWLLRFRJIKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371484
Record name 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

CAS RN

175203-61-9
Record name 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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